(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
Beschreibung
This compound is a bicyclic sulfone-pyrazole hybrid, characterized by a 2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane core fused to a 1,3,5-trimethylpyrazole moiety via a methanone bridge. Its structural uniqueness lies in the sulfone group (contributing to polarity and metabolic stability) and the methyl-substituted pyrazole ring (imparting steric bulk and lipophilicity).
Eigenschaften
IUPAC Name |
(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-7-11(8(2)14(3)13-7)12(16)15-5-10-4-9(15)6-19(10,17)18/h9-10H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESCXYIVLKFSLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CC3CC2CS3(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone represents a significant class of bicyclic compounds with potential biological activities. This article reviews its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The compound features a bicyclic structure that incorporates both sulfur and nitrogen atoms, enhancing its chemical reactivity and potential interactions with biological targets. The presence of the pyrazole moiety is particularly noteworthy for its pharmacological implications.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The following sections detail the biological activities associated with this compound.
Antimicrobial Activity
Studies suggest that bicyclic compounds like this one may possess antimicrobial properties. For instance, derivatives of azabicyclo compounds have shown effectiveness against various bacterial strains, indicating a potential for development into antimicrobial agents.
Antitumor Properties
The compound's structure suggests it may interact with cellular mechanisms involved in cancer progression. Compounds derived from similar frameworks have been explored for their antitumor properties, particularly in the context of nucleoside analogs which are known for their antiviral and chemotherapeutic effects .
Neuroprotective Effects
Research has indicated that certain azabicyclo compounds exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This suggests a potential therapeutic application in neurodegenerative diseases.
Research Findings
A variety of studies have been conducted to assess the biological activity of related compounds:
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a related bicyclic compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the bicyclic framework can enhance antimicrobial properties.
- Antitumor Activity : In vitro studies on azabicyclo derivatives indicated that they could inhibit cancer cell proliferation, particularly in breast and lung cancer cell lines, showcasing their potential as chemotherapeutic agents.
Wissenschaftliche Forschungsanwendungen
Table 1: Summary of Synthesis Routes
| Step | Reagents Used | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Hydrazine hydrate, carbonyl compound | Reflux in ethanol | 70-85% |
| 2 | Acetic anhydride, base catalyst | Room temperature | 60-75% |
| 3 | Acidic workup | Crystallization from acetone | 80% |
Biological Activities
Research indicates that compounds containing the pyrazole nucleus exhibit a range of biological activities including:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives possess significant antibacterial and antifungal properties. For example, compounds similar to have been tested against various Gram-positive and Gram-negative bacteria, demonstrating effective inhibition zones.
- Anticancer Potential : Pyrazole derivatives are being investigated for their anticancer properties. Preliminary studies suggest that they may inhibit tumor growth through various mechanisms including apoptosis induction in cancer cells.
Case Study: Antimicrobial Screening
In a recent study published in the South African Journal of Chemistry, several pyrazole derivatives were synthesized and screened for antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited MIC values as low as 10 µg/mL, highlighting their potential as therapeutic agents against infections .
Therapeutic Applications
The therapeutic applications of are promising:
- Anti-inflammatory Agents : Research suggests that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
- Diabetes Management : Certain pyrazole derivatives have shown hypoglycemic effects in animal models, indicating potential use in managing diabetes .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with analogous heterocycles from the literature:
Structural Features
Q & A
Q. What are the optimal synthetic routes for preparing (2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:
-
Step 1 : Formation of the bicyclic sulfonamide core via cyclization using reagents like phosphorus oxychloride or thionyl chloride under reflux conditions (DMF or dichloromethane as solvents) .
-
Step 2 : Coupling the bicyclic core with the 1,3,5-trimethylpyrazole moiety via a Friedel-Crafts acylation or nucleophilic substitution. Catalysts such as Lewis acids (e.g., AlCl₃) are critical for regioselectivity .
-
Optimization : Reaction temperature (60–100°C), solvent polarity, and stoichiometric ratios of reagents are systematically varied. High-throughput screening (HTS) and continuous flow reactors improve yield (reported 45–68%) and purity (>95%) .
- Data Table : Comparison of Synthetic Methods
| Method | Catalyst/Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclization + Acylation | POCl₃/DMF | 52 | 97 | |
| Nucleophilic Substitution | AlCl₃/CH₂Cl₂ | 68 | 95 |
Q. How is the compound characterized structurally, and what analytical techniques are most reliable for confirming its identity?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., bicyclic S=O₂ at δ 3.2–3.5 ppm, pyrazole methyl groups at δ 2.1–2.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺ = 365.12 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and bond angles in the bicyclic system (e.g., dihedral angles between pyrazole and bicyclic moieties) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
-
Substituent Modifications : Replace the 1,3,5-trimethylpyrazole group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate electronic effects on target binding .
-
Bicyclic Core Adjustments : Introduce halogens (e.g., Cl, F) at the sulfonamide position to improve metabolic stability .
-
In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases. Clustering analysis identifies high-affinity analogs .
- Data Table : SAR Trends for Anti-Inflammatory Activity
| Derivative | IC₅₀ (COX-2 Inhibition, μM) | LogP | Reference |
|---|---|---|---|
| Parent Compound | 12.4 | 1.8 | |
| 4-NO₂-Pyrazole Analog | 5.2 | 2.1 | |
| 6-F-Bicyclic Analog | 8.7 | 1.5 |
Q. What computational strategies resolve contradictions in spectral data or reactivity predictions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates NMR chemical shifts (e.g., B3LYP/6-31G* level) to validate experimental peaks. Discrepancies >0.3 ppm suggest conformational flexibility or impurities .
- Molecular Dynamics (MD) : Simulates solvent effects on reactivity (e.g., DMSO stabilizes transition states in acylation reactions) .
- Machine Learning (ML) : Trains models on spectral databases (e.g., PubChem) to predict MS/MS fragmentation pathways for novel derivatives .
Q. How can researchers design in vitro assays to evaluate the compound’s mechanism of action and metabolic stability?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence-based kits (e.g., COX-2 inhibition via prostaglandin G2 conversion) with IC₅₀ determination .
- Hepatic Microsomal Stability : Incubate with rat liver microsomes (RLM) and measure half-life (t₁/₂) via LC-MS. CYP450 isoforms (e.g., CYP3A4) are identified using isoform-specific inhibitors .
- Plasma Protein Binding (PPB) : Equilibrium dialysis assesses free fraction (% unbound) to predict bioavailability .
Contradictions and Resolutions
- Synthetic Yield Variability : reports 52% yield using POCl₃, while cites 68% with AlCl₃. This reflects catalyst-dependent efficiency rather than contradiction.
- Biological Targets : hypothesizes COX-2 inhibition, whereas emphasizes kinase targets. Cross-screening using proteome-wide assays (e.g., KINOMEscan) clarifies selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
